molecular formula C9H9ClN2O3 B4583916 N-(3-chloro-4-methoxyphenyl)ethanediamide

N-(3-chloro-4-methoxyphenyl)ethanediamide

Cat. No. B4583916
M. Wt: 228.63 g/mol
InChI Key: XCTLKHWTOQWVHP-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)ethanediamide is a chemical compound that has been explored for various synthetic and structural purposes. The compound’s structure involves a chloro-methoxyphenyl group attached to an ethanediamide moiety, indicating potential for diverse chemical reactivity and application.

Synthesis Analysis

The synthesis of related compounds involves reactions of chloro-methoxy derivatives with various nitrogen-containing binucleophilic agents. For example, reactions of 3-chloro-5-methoxy derivatives with ethylenediamine have resulted in the formation of complex pyrrolidone structures, highlighting the reactivity of similar chloro-methoxyphenyl compounds in synthesis processes (Kosolapova et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(3-chloro-4-methoxyphenyl)ethanediamide has been characterized through techniques such as X-ray diffraction, demonstrating the influence of intermolecular interactions on molecular geometry. Studies have shown how crystal packing and dimerization can affect the structure and stability of these compounds (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of chloro-methoxyphenyl compounds includes the formation of hydrogen-bonded chains and three-dimensional frameworks in some derivatives, suggesting potential for diverse chemical applications and the formation of complex molecular structures (Zhang et al., 2007).

Scientific Research Applications

Enantioselective Metabolism and Environmental Impact

Research on compounds like methoxychlor, a pesticide with structural similarities to N-(3-chloro-4-methoxyphenyl)ethanediamide, highlights the importance of understanding enantioselective metabolism by cytochrome P450 enzymes. These studies are crucial for assessing the environmental impact and endocrine-disrupting potential of such chemicals (Hu & Kupfer, 2002).

Microbial Degradation

The ability of environmental bacterial species to degrade organochlorine insecticides, like methoxychlor, demonstrates the role of microorganisms in mitigating the environmental persistence of halogenated compounds. This research is essential for developing bioremediation strategies for contaminants similar to N-(3-chloro-4-methoxyphenyl)ethanediamide (Satsuma & Masuda, 2012).

Ovarian Toxicity Through Estrogenic Pathways

The study of methoxychlor and its metabolites' effects on ovarian toxicity through estrogen-regulated pathways provides insights into the potential endocrine-disrupting effects of N-(3-chloro-4-methoxyphenyl)ethanediamide and related compounds. Understanding the interaction with estrogen receptors helps in assessing the reproductive toxicity of such chemicals (Miller, Gupta, & Flaws, 2006).

Synthetic Applications

The synthesis and characterization of compounds derived from reactions involving chloro and methoxy substituted phenyl ethanediamides highlight the chemical versatility and potential applications of N-(3-chloro-4-methoxyphenyl)ethanediamide in developing new materials or pharmaceuticals (Kosolapova et al., 2013).

Analytical Detection in Biological Samples

Developing analytical methods for detecting halogenated phenethylamines in human serum underlines the importance of monitoring exposure to compounds like N-(3-chloro-4-methoxyphenyl)ethanediamide. Such methodologies are crucial for clinical toxicology and understanding the pharmacokinetics of novel psychoactive substances (Poklis et al., 2013).

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For “3-chloro-N-(4-methoxyphenyl)propanamide”, it’s indicated that the compound is harmful if swallowed and causes skin irritation .

properties

IUPAC Name

N'-(3-chloro-4-methoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O3/c1-15-7-3-2-5(4-6(7)10)12-9(14)8(11)13/h2-4H,1H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTLKHWTOQWVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-Chloro-4-methoxyphenyl)ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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